molecular formula C15H28N2O5 B12969113 2-((2S,3S)-2-((tert-Butoxycarbonyl)amino)-3-methylpentanamido)-2-methylpropanoic acid

2-((2S,3S)-2-((tert-Butoxycarbonyl)amino)-3-methylpentanamido)-2-methylpropanoic acid

Cat. No.: B12969113
M. Wt: 316.39 g/mol
InChI Key: VEQFPJJCYYGOTJ-UWVGGRQHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((2S,3S)-2-((tert-Butoxycarbonyl)amino)-3-methylpentanamido)-2-methylpropanoic acid is a complex organic compound that belongs to the class of amino acids. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine groups during chemical reactions. The compound’s structure includes a methylpentanamido group and a methylpropanoic acid moiety, making it a versatile intermediate in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2S,3S)-2-((tert-Butoxycarbonyl)amino)-3-methylpentanamido)-2-methylpropanoic acid typically involves multiple steps. One common method starts with the protection of the amine group using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. This step is followed by the coupling of the protected amine with a suitable carboxylic acid derivative, such as an ester or an acid chloride, under conditions that promote amide bond formation. The reaction conditions often include the use of coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) and catalysts like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, ensures high yield and purity of the final product. The industrial synthesis may also incorporate purification steps like crystallization, distillation, or chromatography to isolate the desired compound from reaction by-products.

Chemical Reactions Analysis

Types of Reactions

2-((2S,3S)-2-((tert-Butoxycarbonyl)amino)-3-methylpentanamido)-2-methylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: Nucleophilic substitution reactions can replace the tert-butoxycarbonyl group with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or alcohols in the presence of bases or acids.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines. Substitution reactions can result in various functionalized derivatives.

Scientific Research Applications

2-((2S,3S)-2-((tert-Butoxycarbonyl)amino)-3-methylpentanamido)-2-methylpropanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of peptides and other complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein folding.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((2S,3S)-2-((tert-Butoxycarbonyl)amino)-3-methylpentanamido)-2-methylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or interact with functional groups, thereby modulating biological pathways. The presence of the tert-butoxycarbonyl group can influence the compound’s reactivity and stability, affecting its overall mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    2-((2S,3S)-2-Amino-3-methylpentanamido)-2-methylpropanoic acid: Lacks the tert-butoxycarbonyl protecting group.

    2-((2S,3S)-2-((tert-Butoxycarbonyl)amino)-3-ethylpentanamido)-2-methylpropanoic acid: Contains an ethyl group instead of a methyl group.

Uniqueness

The presence of the tert-butoxycarbonyl group in 2-((2S,3S)-2-((tert-Butoxycarbonyl)amino)-3-methylpentanamido)-2-methylpropanoic acid makes it unique compared to similar compounds. This protecting group provides stability during chemical reactions and can be selectively removed under mild conditions, making the compound a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C15H28N2O5

Molecular Weight

316.39 g/mol

IUPAC Name

2-methyl-2-[[(2S,3S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]propanoic acid

InChI

InChI=1S/C15H28N2O5/c1-8-9(2)10(16-13(21)22-14(3,4)5)11(18)17-15(6,7)12(19)20/h9-10H,8H2,1-7H3,(H,16,21)(H,17,18)(H,19,20)/t9-,10-/m0/s1

InChI Key

VEQFPJJCYYGOTJ-UWVGGRQHSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NC(C)(C)C(=O)O)NC(=O)OC(C)(C)C

Canonical SMILES

CCC(C)C(C(=O)NC(C)(C)C(=O)O)NC(=O)OC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.